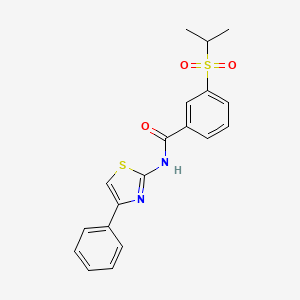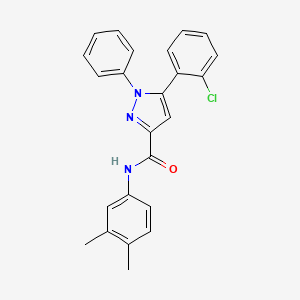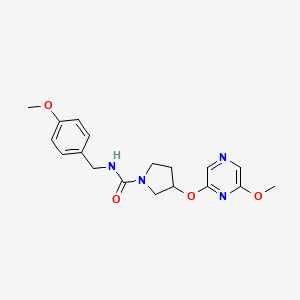
N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as MP-10, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MP-10 is a pyrrolidine-based compound that has been synthesized through a multi-step process, and its chemical structure has been confirmed through various analytical techniques.
Scientific Research Applications
Novel Annulated Products from Aminonaphthyridinones
This study explores the synthesis of novel heterocyclic systems, demonstrating the compound's potential in creating new molecular structures with possible applications in drug development or material science (Deady & Devine, 2006).
Structure and Conformation Analysis
Another research focus is on the crystal structure and molecular conformation of similar compounds, which is crucial for understanding their reactivity and interactions. Such studies can inform the design of new drugs or materials with specific properties (Banerjee et al., 2002).
Enantioselective Synthesis
Research into enantioselective synthesis using related compounds highlights the importance of stereochemistry in drug efficacy and safety, providing insights into the synthesis of enantiomerically pure substances (Calvez, Chiaroni, & Langlois, 1998).
Antimicrobial Activity
Studies on the synthesis and antimicrobial activity of new derivatives indicate the potential of these compounds in developing new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).
Molecular Structure Analysis
Research on the molecular structure of bibenzyl derivatives obtained by rearrangement of a pentenyl group at a pyridine ring shows the compound's application in studying complex chemical transformations and synthesis pathways, which can lead to the discovery of new chemical entities with unique properties (Zugenmaier, 2013).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-24-14-5-3-13(4-6-14)9-20-18(23)22-8-7-15(12-22)26-17-11-19-10-16(21-17)25-2/h3-6,10-11,15H,7-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDHMPDFGDKPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

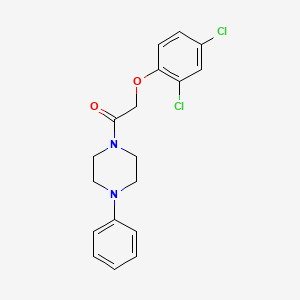
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

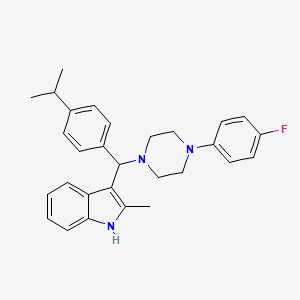

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)
![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)
![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)
